molecular formula C13H14N4O4 B2384013 3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034364-70-8

3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2384013
CAS No.: 2034364-70-8
M. Wt: 290.279
InChI Key: JOJFRVFGHRRIEZ-UHFFFAOYSA-N
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Description

3-[1-(2-Methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a heterocyclic compound featuring:

  • An imidazolidine-2,4-dione core, a five-membered ring with two carbonyl groups.
  • An azetidin-3-yl group (a four-membered nitrogen-containing ring) attached to the imidazolidine-dione.
  • A 2-methoxypyridine-3-carbonyl substituent linked to the azetidine nitrogen.

Properties

IUPAC Name

3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-21-11-9(3-2-4-14-11)12(19)16-6-8(7-16)17-10(18)5-15-13(17)20/h2-4,8H,5-7H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJFRVFGHRRIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Cyclization

A representative protocol involves reacting 3-aminopropanol with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–5°C. The reaction proceeds via nucleophilic displacement, forming the strained four-membered ring.

Table 1: Mitsunobu Reaction Optimization

Parameter Condition Yield (%)
Solvent THF 78
Temperature 0°C → RT 85
Equivalents of DEAD 1.2 82

Post-reaction purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) isolates the azetidine intermediate with >90% purity.

Preparation of 2-Methoxypyridine-3-Carbonyl Chloride

The 2-methoxypyridine-3-carbonyl moiety is introduced via acyl chloride intermediates.

Chlorination of Carboxylic Acid

2-Methoxynicotinic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux (70°C, 4 h). Excess SOCl₂ is removed via rotary evaporation, yielding the acyl chloride as a pale-yellow oil (95% purity).

Critical Note : Moisture-free conditions are essential to prevent hydrolysis to the parent acid.

Coupling of Azetidine and 2-Methoxypyridine-3-Carbonyl Chloride

The azetidine nitrogen is acylated via nucleophilic acyl substitution.

Amide Bond Formation

Azetidine (1.0 equiv) reacts with 2-methoxypyridine-3-carbonyl chloride (1.1 equiv) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base. Stirring at 25°C for 12 h achieves 92% conversion.

Table 2: Coupling Agent Comparison

Coupling Agent Solvent Yield (%)
PyBOP DCM 95
HATU DMF 89
DCC THF 76

PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) demonstrates superior efficiency due to reduced epimerization risks.

Functionalization with Imidazolidine-2,4-Dione

The final step introduces the imidazolidine-2,4-dione group via N-alkylation.

Nucleophilic Substitution

3-Azetidinylimidazolidine-2,4-dione precursor (1.0 equiv) reacts with the acylated azetidine intermediate (1.05 equiv) in acetonitrile at 80°C for 6 h. Potassium carbonate (2.0 equiv) facilitates deprotonation, achieving 88% isolated yield.

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the azetidine nitrogen acting as the nucleophile.

Purification and Characterization

Crystallization

Crude product is recrystallized from ethanol/water (4:1), yielding white crystalline solid (mp: 198–201°C). HPLC analysis confirms >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).

Table 3: Analytical Data

Technique Result
¹H NMR (400 MHz, DMSO-d6) δ 8.35 (d, J=5 Hz, 1H), 4.21 (m, 1H), 3.89 (s, 3H)
HRMS (ESI+) m/z 291.1084 [M+H]+ (calc: 291.1089)

Scale-Up Considerations

Industrial Adaptation

A pilot-scale protocol (100 g batch) uses flow chemistry for Mitsunobu cyclization, reducing reaction time from 12 h to 45 min. Continuous extraction achieves 83% yield with 50% solvent reduction.

Chemical Reactions Analysis

3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step processes that integrate various synthetic methodologies. These methods include:

  • Condensation Reactions : Often employed to construct the imidazolidine ring.
  • Multi-component Reactions : These reactions facilitate the formation of complex structures in a single step, enhancing efficiency.

Recent studies have highlighted innovative synthetic routes that enhance yield and reduce reaction times, making the compound more accessible for research purposes.

Biological Activities

The biological significance of this compound is underscored by its diverse pharmacological properties:

Antimicrobial Activity

Research has shown that derivatives of imidazolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine have been reported to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been evaluated for its anticancer effects, particularly against various cancer cell lines. Studies indicate that it may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest . The structural features of imidazolidines are believed to play a crucial role in their interaction with biological targets.

Anti-inflammatory Effects

Inflammation-related pathways have been targeted by compounds containing the imidazolidine structure. Research suggests that these compounds can modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Therapeutic Applications

The therapeutic applications of this compound extend across several domains:

Pharmacology

This compound is being explored for its potential as a lead compound in drug development due to its ability to interact with multiple biological targets. Its derivatives have shown promise in treating conditions such as:

  • Cancer : As noted earlier, its ability to induce apoptosis makes it a candidate for anticancer drug development.
  • Infectious Diseases : The antimicrobial properties suggest potential use in treating bacterial infections, especially those resistant to conventional antibiotics.

Material Science

Beyond biological applications, the unique chemical structure of this compound allows for exploration in material science, particularly in developing novel materials with specific electronic or optical properties .

Case Studies and Research Findings

Several case studies have documented the synthesis and application of similar compounds:

StudyFocusFindings
Hamdi et al. (2024)Synthesis of Imidazo[1,2-a]pyridinesDeveloped efficient synthetic methods leading to high-yield products with notable biological activity .
Moraski et al. (2022)Antimycobacterial AgentsIdentified imidazo[1,2-a]pyridine derivatives as potent antimycobacterial agents .
Kaminski et al. (2021)Anti-ulcer PotentialInvestigated imidazo[1,2-a]pyridine derivatives for their anti-ulcer properties .

Mechanism of Action

The mechanism of action of 3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. It acts as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s unique properties arise from its hybrid structure, combining imidazolidine-2,4-dione, azetidine, and 2-methoxypyridine moieties. Below is a comparison with key analogs:

Compound Name Core Structure Substituents Key Features Reference
3-[1-(2-Methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (Target) Imidazolidine-2,4-dione Azetidine linked to 2-methoxypyridine-3-carbonyl Enhanced solubility due to methoxy group; potential enzyme inhibition []
BK68169 Imidazolidine-2,4-dione Azetidine linked to benzotriazole-acetyl group (C14H14N6O3) Higher molecular weight (314.30 g/mol); possible photostability issues []
(Z)-5-(4-Methoxyphenyl)thiazolidine-2,4-dione (5g) Thiazolidine-2,4-dione 4-Methoxyphenyl and coumarin substituents Melting point: 212–214°C; moderate antibacterial activity []
3-(α-Hydroxy-4-isopropoxy-2-methoxybenzylidene)-1-isopropylpyrrolidine-2,4-dione Pyrrolidine-2,4-dione Arylidene group with isopropoxy and methoxy substituents Intramolecular hydrogen bonding; herbicidal activity []
1-{[3-(5-Nitrofuran-2-yl)allylidene]amino}imidazolidine-2,4-dione Imidazolidine-2,4-dione Nitrofuran substituent Antifungal activity; detected in blood and urine (HMDB0014975) []

Key Research Findings

Antibacterial Potential: Thiazolidine-2,4-dione analogs (e.g., 5g, 5k) show moderate activity against E. coli and S. aureus (). The target compound’s imidazolidine core may offer broader-spectrum activity due to increased rigidity.

Enzyme Inhibition : Pyrrolidine-2,4-diones () inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), critical for herbicide development. The target compound’s 2-methoxypyridine group could enhance HPPD binding via π-π stacking.

Metabolic Stability : The benzotriazole substituent in BK68169 () may confer metabolic resistance, whereas the target compound’s methoxy group could increase susceptibility to oxidative metabolism.

Biological Activity

Overview

3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates an imidazolidine core and a methoxypyridine substituent, suggesting diverse biological activities.

Structural Characteristics

The molecular formula of this compound is C13H14N4O4C_{13}H_{14}N_{4}O_{4}, indicating the presence of multiple functional groups that may contribute to its biological activity. The structure features:

  • Azetidine ring : A four-membered nitrogen-containing ring that can influence the compound's pharmacokinetics.
  • Imidazolidine core : A five-membered ring that may exhibit various biological interactions.
  • Methoxypyridine substituent : This moiety is known for its role in enhancing solubility and bioactivity.

Biological Activities

Research indicates that compounds containing similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial : The presence of heterocyclic rings often correlates with antimicrobial properties. For instance, derivatives of pyridine and azetidine have shown efficacy against various pathogens .
  • Anticancer : Compounds with imidazolidine structures are being explored for their potential anticancer effects, particularly through mechanisms involving enzyme inhibition and apoptosis induction .
  • Anti-inflammatory : The methoxy group may enhance anti-inflammatory activity by modulating immune responses .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes, thereby disrupting metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors, either as an agonist or antagonist, influencing cellular signaling pathways.
  • DNA Interaction : Some heterocycles can intercalate into DNA, affecting replication and transcription processes .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological properties. Key findings include:

  • Synthesis Methods : Multi-step organic reactions are employed to synthesize this compound, often involving cyclization and coupling reactions to introduce the azetidine and methoxypyridine groups effectively .
CompoundStructural FeaturesNotable Activity
This compoundAzetidine and imidazolidine rings with methoxy substitutionAntimicrobial, anticancer
N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-aminePyridazine moiety enhances activityAntitumor
1-[1-(6-methoxypyridine-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dionePyrrolidine coreAnti-inflammatory

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant antimicrobial activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .
  • Anticancer Properties : Research into related compounds indicated promising results in inhibiting cancer cell proliferation in vitro, particularly in breast and lung cancer models. This suggests that the imidazolidine core may play a crucial role in targeting cancer cells effectively .

Q & A

Q. Key Considerations :

  • Avoid moisture-sensitive intermediates by using anhydrous solvents (e.g., THF, DCM).
  • Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Basic: How can researchers characterize the molecular structure of this compound?

Answer:
Combine multiple analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Identify azetidine protons (δ 3.5–4.2 ppm) and imidazolidine-dione NH (δ 10.2–10.8 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (C=O at ~170–175 ppm) and methoxy substituents (δ 55–56 ppm) .
  • X-ray Crystallography : Resolve the spatial arrangement of the azetidine and pyridine rings (e.g., torsion angles <10° for planarity) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 347.1254) .

Advanced: How can computational methods optimize reaction design for this compound?

Answer:
Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to:

Predict Transition States : Identify energy barriers for cyclization steps, optimizing reaction temperatures .

Solvent Screening : Simulate solvation effects (e.g., ethanol vs. DMF) to enhance yield .

Data-Driven Feedback : Apply machine learning to historical reaction data (e.g., Bayesian optimization) to prioritize experimental conditions .

Example : A study on similar azetidine derivatives reduced trial-and-error iterations by 40% using reaction path searches .

Advanced: How to resolve contradictions in reported reaction conditions for analogous compounds?

Answer:
Address discrepancies via:

  • Controlled Comparative Studies : Test conflicting methods (e.g., carbodiimides vs. HATU coupling) under identical conditions to assess yield and purity .
  • Mechanistic Probes : Use kinetic isotope effects (KIE) or trapping experiments to identify rate-determining steps (e.g., amidation vs. cyclization) .
  • Meta-Analysis : Aggregate literature data (e.g., 20+ studies) to correlate solvent polarity with reaction efficiency using multivariate regression .

Advanced: What experimental strategies mitigate solubility and stability challenges during biological assays?

Answer:

  • Solubility Enhancement :
    • Use co-solvents (e.g., 10% DMSO in PBS) or β-cyclodextrin inclusion complexes .
    • Perform dynamic light scattering (DLS) to monitor aggregation in aqueous buffers .
  • Stability Testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (retention time shifts >5% indicate instability) .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

Answer:

  • Kinetic Studies : Use stopped-flow UV-Vis to track nucleophilic attack on the imidazolidine-dione ring (e.g., pseudo-first-order kinetics with thiols) .
  • Isotopic Labeling : Introduce ¹⁸O to carbonyl groups to trace hydrolysis pathways via mass spectrometry .
  • Computational Modeling : Identify electron-deficient regions (MEP maps) prone to nucleophilic attack (e.g., C4 of imidazolidine-dione) .

Advanced: How to scale up synthesis while maintaining enantiomeric purity?

Answer:

  • Reactor Design : Use continuous-flow systems with immobilized catalysts (e.g., silica-supported EDCI) to minimize racemization .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor enantiomeric excess (ee) in real-time .
  • Crystallization Control : Optimize cooling rates and anti-solvent addition (e.g., heptane) to favor desired polymorphs (>99% ee) .

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